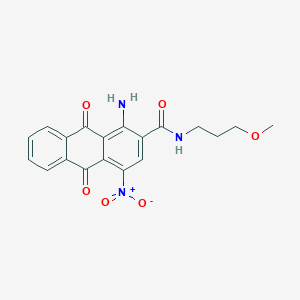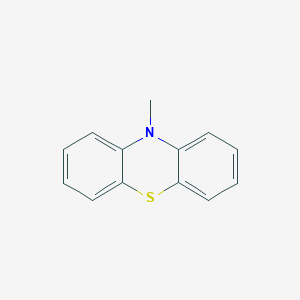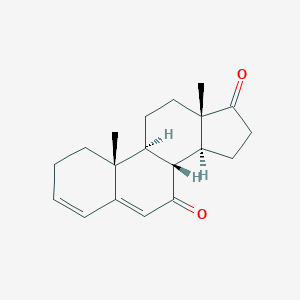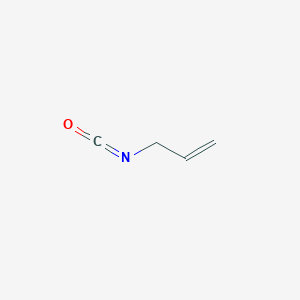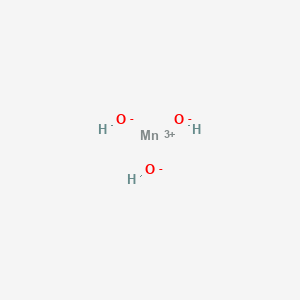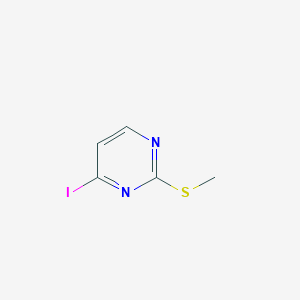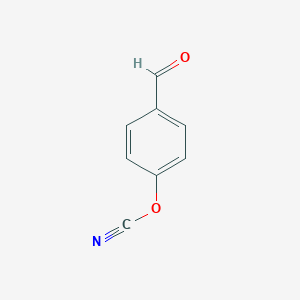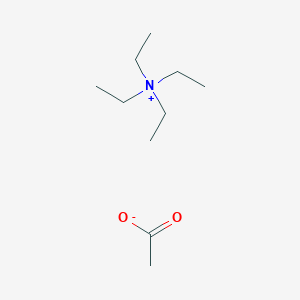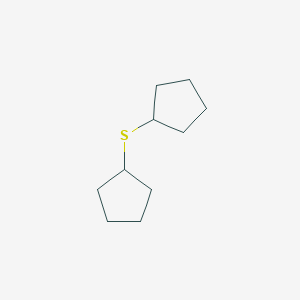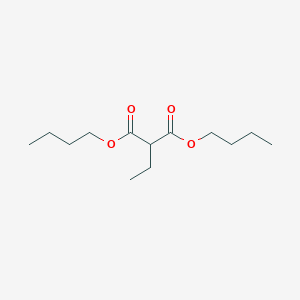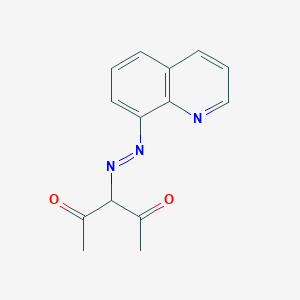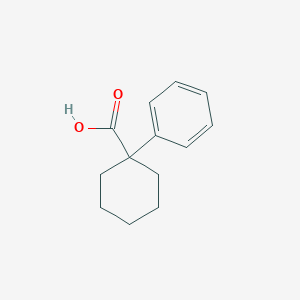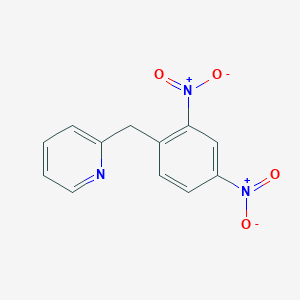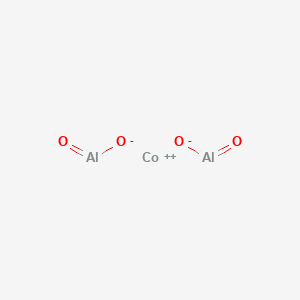
Cobalt(2+);oxido(oxo)alumane
Descripción general
Descripción
Synthesis Analysis
Cobalt catalysts for hydroformylation and carboalkoxylation are prepared by oxidation of cobalt powder with air or by thermal decomposition of cobalt (II) nitrate or the carbonate . A related material is cobalt (II,III) oxide, a black solid with the formula Co3O4 .Molecular Structure Analysis
The molecular formula of “Cobalt(2+);oxido(oxo)alumane” is CoO2 . The average mass is 90.933 Da and the monoisotopic mass is 90.923576 Da .Chemical Reactions Analysis
Cobalt (II) oxide reacts with mineral acids to form the corresponding cobalt salts . It also reacts with concentrated ammonia to form a metal complex ion, hexaamminecobalt (II) ion . In addition, cobalt oxides have been found to be efficient electrocatalysts for the hydrogen evolution reaction .Physical And Chemical Properties Analysis
Cobalt is a sturdy, gray metal which resembles iron and nickel . Although cobalt is ductile it is also somewhat malleable . Cobalt (II) oxide is an inorganic compound that has been described as an olive-green or gray solid . It is used extensively in the ceramics industry as an additive to create blue-colored glazes and enamels, as well as in the chemical industry for producing cobalt (II) salts .Aplicaciones Científicas De Investigación
1. Oxidative Transformation Reactions
- Application Summary : High-valent cobalt–oxo complexes are reactive transient intermediates in a number of oxidative transformation processes, such as water oxidation and oxygen atom transfer reactions .
- Methods of Application : Studies of cobalt–oxo complexes are important for understanding the mechanism of the oxygen evolution center in natural photosynthesis, and helpful to replicate enzyme catalysis in artificial systems .
- Results or Outcomes : This research has led to the development of identification of high-valent cobalt–oxo species of tetrapyrrolic macrocycles and N-based ligands in oxidation of organic substrates, water oxidation reaction and in the preparation of cobalt–oxo complexes .
2. Oxygen Evolution Reaction
- Application Summary : Cobalt oxides are economical and environmentally friendly electrocatalysts and they may be possible alternatives to noble metals for the oxygen evolution reaction .
- Methods of Application : The catalytic activity of cobalt oxides improved significantly on soaking them in a weakly acidic iron–ion solution .
- Results or Outcomes : The formation of Fe-Co3O4 delivered a much lower overpotential of 280 mV at 10 mA cm−2 (with a small Tafel slope of 55 mV dec−1) compared with normal Co3O4 (409 mV) for the OER .
3. Ceramics and Glass Industry
- Application Summary : Cobalt (II) oxide is used extensively in the ceramics industry as an additive to create blue-colored glazes and enamels .
- Methods of Application : Cobalt (II) oxide is added to the ceramic or glass material during the manufacturing process to achieve the desired blue color .
- Results or Outcomes : The addition of Cobalt (II) oxide results in a deep shade of blue, commonly known as cobalt blue .
4. Production of Cobalt (II) Salts
- Application Summary : Cobalt (II) oxide is used in the chemical industry for producing cobalt (II) salts .
- Methods of Application : Cobalt (II) oxide reacts with mineral acids to form the corresponding cobalt salts .
- Results or Outcomes : The reaction of cobalt (II) oxide with mineral acids results in the formation of cobalt (II) salts .
5. Cobalt Blue Glass
- Application Summary : Cobalt (II) oxide is used in the production of cobalt blue glass .
- Methods of Application : Cobalt (II) oxide is added to the glass material during the manufacturing process to achieve the desired blue color .
- Results or Outcomes : The addition of Cobalt (II) oxide results in a deep shade of blue, commonly known as cobalt blue .
6. Research Areas
- Application Summary : Cobalt oxides are used in many research areas due to their abundance on earth, low cost, environmental compatibility, excellent thermal stability, and exceptional physical and chemical properties .
- Methods of Application : Cobalt oxides are used in various experimental procedures in different research fields .
- Results or Outcomes : The use of cobalt oxides has contributed to advancements in various research areas .
Safety And Hazards
Direcciones Futuras
Cobalt oxido catalyst (Co-OECs) films deposited from buffered Co II solutions have emerged as arguably the most studied class of heterogeneous oxygen evolution catalysts . The interest in these materials stems from their formation by self-assembly, their self-healing properties, and their promising catalytic activity under a variety of conditions .
Propiedades
IUPAC Name |
cobalt(2+);oxido(oxo)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Co.4O/q;;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTIIQXILLBFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[O-][Al]=O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoAl2O4, Al2CoO4 | |
| Record name | cobalt(II) aluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_aluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337580 | |
| Record name | Cobalt(II) aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.894 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(2+);oxido(oxo)alumane | |
CAS RN |
13820-62-7 | |
| Record name | Cobalt(II) aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

